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molecular formula C11H10BNO3 B8402440 (5,4-(Epoxyethano)quinoline-8-yl)boranic acid

(5,4-(Epoxyethano)quinoline-8-yl)boranic acid

Cat. No. B8402440
M. Wt: 215.01 g/mol
InChI Key: DWAREJYMJKAABQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08785638B2

Procedure details

7-bromo-2.3-dihydropyrano[4.3.2-de]quinoline (0.170 g; 0.680 mmol), bis(pinacolato)diboron (0.207 g; 0.816 mmol), anhydrous potassium acetate (0.133 g; 1.36 mmol) and bis(tricyclohexylphosphine)palladium(0) (0.045 g; 0.068 mmol) in anhydrous 1.4-dioxane (3.1 mL) were mixed in a tube, purged with argon and sealed. After heating at 95° C. for 16 h, the mixture was cooled at room temperature, concentrated under reduced pressure and store at 3° C. for 21 h. The brown residue was dissolved in acetonitrile, filtered, and the dark brown solution was concentrated under reduced pressure. Purification by preparative HPLC (HPLC method 1) furnished 0.044 g (25%) of the title compound as an amorphous solid.
Quantity
0.17 g
Type
reactant
Reaction Step One
Quantity
0.207 g
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
0.133 g
Type
reactant
Reaction Step One
Quantity
3.1 mL
Type
solvent
Reaction Step One
Quantity
0.045 g
Type
catalyst
Reaction Step One
Yield
25%

Identifiers

REACTION_CXSMILES
Br[C:2]1[C:11]2[C:6]3=[C:7]([CH2:12][CH2:13][O:14][C:5]3=[CH:4][CH:3]=1)[CH:8]=[CH:9][N:10]=2.[B:15]1(B2OC(C)(C)C(C)(C)O2)[O:19]C(C)(C)C(C)(C)[O:16]1.C([O-])(=O)C.[K+]>O1CCOCC1.C1CCC(P(C2CCCCC2)C2CCCCC2)CC1.C1CCC(P(C2CCCCC2)C2CCCCC2)CC1.[Pd]>[O:14]1[C:5]2[C:6]3[C:11]([C:2]([B:15]([OH:19])[OH:16])=[CH:3][CH:4]=2)=[N:10][CH:9]=[CH:8][C:7]=3[CH2:12][CH2:13]1 |f:2.3,5.6.7|

Inputs

Step One
Name
Quantity
0.17 g
Type
reactant
Smiles
BrC1=CC=C2C3=C(C=CN=C13)CCO2
Name
Quantity
0.207 g
Type
reactant
Smiles
B1(OC(C(O1)(C)C)(C)C)B2OC(C(O2)(C)C)(C)C
Name
potassium acetate
Quantity
0.133 g
Type
reactant
Smiles
C(C)(=O)[O-].[K+]
Name
Quantity
3.1 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
0.045 g
Type
catalyst
Smiles
C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
95 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
purged with argon
CUSTOM
Type
CUSTOM
Details
sealed
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled at room temperature
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure and store at 3° C. for 21 h
Duration
21 h
DISSOLUTION
Type
DISSOLUTION
Details
The brown residue was dissolved in acetonitrile
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the dark brown solution was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
Purification by preparative HPLC (HPLC method 1)

Outcomes

Product
Name
Type
product
Smiles
O1CCC=2C=CN=C3C(=CC=C1C23)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.044 g
YIELD: PERCENTYIELD 25%
YIELD: CALCULATEDPERCENTYIELD 30.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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